molecular formula C8H15NO B12939325 Octahydroindolizin-6-ol

Octahydroindolizin-6-ol

Cat. No.: B12939325
M. Wt: 141.21 g/mol
InChI Key: IMDUSAGUOHPKQK-UHFFFAOYSA-N
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Description

(6R,8AS)-octahydroindolizin-6-ol , is a bicyclic organic compound with the following chemical structure:

Structure: C8H15NO\text{Structure: } \text{C}_8\text{H}_{15}\text{NO} Structure: C8​H15​NO

It features a six-membered ring fused to a seven-membered ring, resulting in a unique and intriguing molecular arrangement. Octahydroindolizin-6-ol is a colorless liquid with a molecular weight of approximately 141.21 g/mol .

Preparation Methods

Synthetic Routes:

The synthetic routes to obtain octahydroindolizin-6-ol involve cyclization reactions. One common method is the reduction of an appropriate precursor, such as an imine or an enamine. For example, the reduction of an imine derived from cyclohexanone and aniline can yield this compound .

Industrial Production:

While there isn’t extensive industrial production of this compound, it can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Octahydroindolizin-6-ol can participate in various chemical reactions:

    Reduction: It readily undergoes reduction reactions due to the presence of the imine functional group. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.

    Acid-Base Reactions: It behaves as a weak base, accepting protons under appropriate conditions.

Major products formed from these reactions include reduced derivatives and substituted octahydroindolizin-6-ols.

Scientific Research Applications

Octahydroindolizin-6-ol finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique ring system.

    Natural Product Synthesis: It serves as a building block for the synthesis of alkaloids and other complex molecules.

    Catalysis: Some derivatives exhibit catalytic activity in organic transformations.

Mechanism of Action

The exact mechanism by which octahydroindolizin-6-ol exerts its effects depends on its specific derivatives. it may interact with receptors or enzymes, modulating biological processes.

Comparison with Similar Compounds

Octahydroindolizin-6-ol shares structural features with other saturated bicyclic compounds, such as indolizidine alkaloids. its unique seven-membered ring sets it apart.

Similar Compounds

  • Indolizidine
  • Tetrahydroindolizinol

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2

InChI Key

IMDUSAGUOHPKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(CN2C1)O

Origin of Product

United States

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